2-Pyridinol-1-oxide

Catalog No.
S580512
CAS No.
822-89-9
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinol-1-oxide

CAS Number

822-89-9

Product Name

2-Pyridinol-1-oxide

IUPAC Name

1-hydroxypyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)O

Synonyms

2-hydroxypyridine-N-oxide

Canonical SMILES

C1=CC(=O)N(C=C1)O

The exact mass of the compound 2-Hydroxypyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Foam boosting; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Pyridinol-1-oxide (CAS 822-89-9), also known as 1-hydroxy-2-pyridinone, is a cyclic hydroxamic acid derivative characterized by a tautomeric equilibrium between its keto and enol forms. In industrial and laboratory procurement, it is primarily sourced for two distinct functions: as a high-yield coupling additive for peptide synthesis, and as a potent bidentate chelating scaffold for hard metal ions such as Fe(III) and actinides. As a coupling agent, 2-Pyridinol-1-oxide accelerates amide bond formation while strictly preserving chiral integrity, making it critical for the synthesis of complex pharmaceutical peptides [1]. Furthermore, its cyclic electronic delocalization provides exceptional thermodynamic stability in metal coordination, establishing it as a foundational building block for advanced radiopharmaceuticals, MRI contrast agents, and targeted antimicrobial compounds [2].

Procurement decisions that substitute 2-Pyridinol-1-oxide with legacy alternatives often incur hidden downstream costs and performance failures. In peptide synthesis, defaulting to the traditional additive 1-hydroxybenzotriazole (HOBt) or proceeding without an optimized additive can lead to significant epimerization—necessitating costly chiral purification steps and reducing overall active pharmaceutical ingredient (API) yield [1]. In the realm of metal chelation, substituting the 1-hydroxy-2-pyridinone ring with simpler acyclic hydroxamates, such as acetohydroxamic acid, results in a catastrophic loss of thermodynamic stability. The lack of the pyridine ring's electron delocalization leads to a 100,000-fold drop in Fe(III) binding affinity, rendering generic hydroxamates incapable of preventing in vivo metal hydrolysis or transmetalation in radiopharmaceutical applications [2].

Chiral Preservation in Segment Condensation

During the chemical synthesis of natural product peptides, the choice of coupling additive dictates the extent of epimerization. Comparative studies demonstrate that 2-Pyridinol-1-oxide outperforms traditional additives like HOBt and HOAt in specific sterically hindered segment couplings. For example, in the synthesis of Z-Phg-Val-OBn, 2-Pyridinol-1-oxide mediated the coupling with no detectable racemization and near-quantitative conversion [1].

Evidence DimensionEpimerization rate and coupling yield
Target Compound Data99% yield with 0% detectable racemization (Z-Phg-Val-OBn synthesis)
Comparator Or BaselineHOBt and HOAt (exhibited higher relative epimerization)
Quantified DifferenceComplete suppression of racemization (0% vs. detectable levels) with 99% yield
ConditionsSegment condensation of Z-Phg-Val-OBn

Prevents the formation of inseparable diastereomers during the synthesis of complex pharmaceutical peptides, ensuring API purity and reducing downstream purification costs.

Yield Optimization in Two-Phase Coupling Reactions

In industrial two-phase solvent mixtures (e.g., dichloromethane/water), amide bond formation without a specialized additive suffers from poor efficiency and high epimerization. The integration of 2-Pyridinol-1-oxide as a catalytic additive drastically improves reaction metrics compared to additive-free baselines, rescuing both yield and chiral integrity[1].

Evidence DimensionReaction yield and d,l-isomer formation
Target Compound DataHigh yield with low racemization (using 2-Pyridinol-1-oxide)
Comparator Or Baseline<50% yield and 15-30% d,l-isomer formation (additive-free baseline)
Quantified DifferenceGreater than 2-fold yield increase and >15% absolute reduction in racemization
ConditionsTwo-phase segment condensation (dichloromethane/water)

Enables scalable, cost-effective biphasic peptide manufacturing without the severe yield penalties of standard unoptimized conditions.

Thermodynamic Stability of Fe(III) Coordination

For applications requiring robust metal sequestration, such as radiometal therapeutics, the chelating moiety must resist physiological transmetalation. The 1-hydroxy-2-pyridinone structure of 2-Pyridinol-1-oxide leverages cyclic electron delocalization to drastically enhance metal binding affinity compared to standard acyclic hydroxamic acids[1].

Evidence DimensionFe(III) binding affinity (stability constant)
Target Compound Data1-hydroxy-2-pyridinone donor group
Comparator Or BaselineAcetohydroxamic acid
Quantified Difference5 log unit (100,000-fold) improvement in binding affinity
ConditionsThermodynamic stability assessment in aqueous solution

Ensures that metal-based radiopharmaceuticals and contrast agents remain intact in vivo, preventing the release of toxic free metals.

Large-Scale Peptide API Manufacturing

2-Pyridinol-1-oxide serves as a high-yield coupling additive for solid-phase and solution-phase peptide synthesis, particularly when replacing HOBt to minimize epimerization in sterically hindered sequences and eliminate chiral purification bottlenecks [1].

Radiopharmaceutical Chelator Development

Due to its exceptionally high thermodynamic stability with hard metal ions, the 1-hydroxy-2-pyridinone scaffold is a critical structural motif for designing hexadentate bifunctional chelators targeting Fe(III), Ga(III), and actinide isotopes[2].

Advanced Antimicrobial Precursor Synthesis

The compound's tautomeric reactivity and metal-binding properties make it an essential building block for synthesizing piroctone olamine analogs and other hydroxypyridinone-based antifungal agents used in personal care and dermatological formulations [3].

XLogP3

-0.7

UNII

YO3915897S

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

13161-30-3
822-89-9

Wikipedia

Hydroxypyridinone

Use Classification

Cosmetics -> Foam boosting; Hair dyeing

Dates

Last modified: 08-15-2023

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